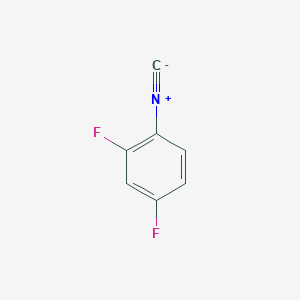

2,4-Difluoro-1-isocyanobenzene

Description

BenchChem offers high-quality 2,4-Difluoro-1-isocyanobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-1-isocyanobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-difluoro-1-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMAPJIREWOWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374276 | |

| Record name | 2,4-difluoro-1-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428818-83-1 | |

| Record name | 2,4-difluoro-1-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Difluorophenyl isocyanide chemical structure and formula

Executive Summary

2,4-Difluorophenyl isocyanide (CAS: 428818-83-1) is a specialized fluorinated building block used primarily in multicomponent reactions (MCRs) for the synthesis of peptidomimetics and heterocycles.[1][2] Distinguished by its stable yet reactive isocyano group (

This guide details the structural properties, validated synthesis protocols, and application of 2,4-difluorophenyl isocyanide in high-throughput medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis

Chemical Specifications

The distinction between the isocyanide (isonitrile) and the isocyanate is critical. Commercial databases often conflate these entries due to name similarity.

| Property | Specification |

| Chemical Name | 2,4-Difluorophenyl isocyanide |

| IUPAC Name | 1,3-Difluoro-4-isocyanobenzene |

| CAS Number | 428818-83-1 (Note: Isocyanate analog is 59025-55-7) |

| Molecular Formula | |

| Molecular Weight | 139.10 g/mol |

| Functional Group | Isocyanide ( |

| SMILES | [C-]#[N+]c1ccc(F)cc1F |

| Appearance | Colorless to pale yellow liquid (pungent odor) |

Electronic Structure & Fluorine Effect

The isocyanide group contains a formally divalent carbon atom with a lone pair and an empty p-orbital, allowing it to act as both a nucleophile and an electrophile (carbene-like reactivity).

-

Ortho-Fluorine (C2): Exerts a steric influence on the isocyanide group and an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the isocyanide carbon compared to phenyl isocyanide.

-

Para-Fluorine (C4): Primarily exerts an electronic effect, stabilizing the aromatic system against metabolic oxidation.

Part 2: Synthesis & Production Protocol

Core Directive: Due to the high cost and limited shelf-life of commercial isocyanides, in situ preparation or fresh synthesis from the corresponding aniline is the industry standard.

Synthesis Workflow

The synthesis proceeds via the formylation of 2,4-difluoroaniline followed by dehydration.

Figure 1: Two-step synthesis pathway from commercially available aniline precursor.

Detailed Methodology

Step 1: Formylation

Reaction:

-

Reagents: 2,4-Difluoroaniline (1.0 eq), Formic acid (5.0 eq), Acetic anhydride (1.1 eq).

-

Procedure:

-

Prepare a mixed anhydride by adding acetic anhydride to formic acid at 0°C; stir for 15 min at 50°C.

-

Cool to 0°C and add 2,4-difluoroaniline dropwise (exothermic).

-

Stir at room temperature (RT) for 2-4 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Quench with ice water. The formamide usually precipitates. Filter, wash with water, and dry under vacuum.

-

Yield Target: >90%.

-

Step 2: Dehydration

Reaction:

-

Reagents: Formamide intermediate (1.0 eq), Phosphoryl chloride (

, 1.1 eq), Triethylamine ( -

Procedure:

-

Dissolve the formamide in dry DCM under nitrogen atmosphere. Cool to -5°C.

-

Add

followed by the dropwise addition of -

Stir at 0°C for 1 hour.

-

Quench: Pour into a saturated

solution (careful: gas evolution). -

Extraction: Separate organic layer, wash with brine, dry over

. -

Purification: Flash chromatography (Silica, 5-10% EtOAc in Hexane) is often required to remove colored impurities.

-

Odor Control: All glassware must be rinsed with acidic methanol to hydrolyze residual isocyanide.

-

Part 3: Applications in Drug Discovery

The Ugi Four-Component Reaction (U-4CR)

2,4-Difluorophenyl isocyanide is a premium reagent for the Ugi reaction, creating bis-amide peptidomimetics. The fluorine atoms provide a "metabolic shield," reducing the liability of the aromatic ring to P450 oxidation compared to non-fluorinated analogs.

Mechanism:

The reaction involves the formation of an imine, protonation, nucleophilic attack by the isocyanide (

Figure 2: Mechanistic flow of the Ugi-4CR utilizing 2,4-difluorophenyl isocyanide.

Heterocycle Synthesis

Beyond peptide synthesis, this isocyanide is used to construct heterocycles via cycloaddition:

-

Oxazoles: Reaction with aldehydes and carboxylic acids (Passerini reaction).

-

Tetrazoles: Reaction with hydrazoic acid (or TMSN3) in the Ugi-Tetrazole variation. The 2,4-difluorophenyl group serves as a robust pharmacophore in these scaffolds.

Part 4: Safety & Handling Protocols

Warning: Isocyanides are notorious for their vile, penetrating odor and potential toxicity.

-

Odor Containment:

-

Work exclusively in a high-efficiency fume hood.

-

Treat all glassware and waste with acidic methanol (HCl/MeOH) immediately after use. This hydrolyzes the isocyanide back to the amine/formamide, neutralizing the smell.

-

-

Toxicity:

-

Like many isocyanides, it should be treated as acutely toxic if inhaled or swallowed (Hazard Codes: H302, H312, H332).

-

The metabolic byproduct is the corresponding aniline (2,4-difluoroaniline), which is also toxic.

-

-

Storage:

-

Store at 2-8°C.

-

Isocyanides can polymerize or oxidize; store under inert gas (Argon/Nitrogen).

-

References

-

PubChem. 2,4-Difluorophenyl isocyanide (Compound). National Library of Medicine. Available at: [Link]

-

Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17-89. (Foundational text on Ugi/Passerini chemistry).[3]

-

Organic Syntheses. Preparation of Isocyanides via Dehydration. Org.[4][5][6] Synth. Coll. Vol. 5, p. 300. (Standard protocol basis).

- Arctom Scientific.CAS 428818-83-1 Catalog Entry.

Sources

Electronic Properties of Fluorinated Aryl Isocyanides: A Technical Guide

The following guide details the electronic structure, spectroscopic signatures, and experimental applications of fluorinated aryl isocyanides.

Executive Summary

Fluorinated aryl isocyanides (

Fundamental Electronic Structure

The Isocyanide Dipole & Resonance

The isocyanide moiety is characterized by a resonance hybrid between a zwitterionic triple-bonded form and a carbenoid double-bonded form. The introduction of fluorine atoms on the aryl ring significantly alters the weight of these contributors.

-

Structure A (Zwitterionic):

(Dominant in ground state) -

Structure B (Carbenoid):

(Responsible for carbene-like reactivity)

In pentafluorophenyl isocyanide (

Frontier Molecular Orbitals (FMO)

Fluorination lowers both the HOMO and LUMO energies compared to phenyl isocyanide (

-

LUMO Lowering: The perfluorinated ring creates a low-lying

orbital system. This makes -

HOMO Stabilization: The lone pair on the terminal carbon (the HOMO) is stabilized by the electron-withdrawing ring, making the carbon center less nucleophilic towards simple electrophiles but highly effective at stabilizing metals in low oxidation states via backbonding.

The "Sigma-Hole" Misconception vs. Reality

While the terminal carbon of an isocyanide is nucleophilic, the fluorine atoms on the aryl ring exhibit sigma-holes —regions of positive electrostatic potential on the extension of the C-F bond.

-

Implication: These sigma-holes facilitate supramolecular assembly via halogen bonding, allowing

to stack face-to-face with electron-rich aromatics (e.g., in crystal engineering or drug binding pockets), a property absent in

Spectroscopic Signatures

The stretching frequency of the isocyanide group (

Infrared Spectroscopy (IR)

Fluorination generally induces a blue shift (increase in wavenumber) in the

Table 1: Comparative IR Stretching Frequencies (Free vs. Bound)

| Compound | Substituent Pattern | Electronic Character | |

| Phenyl Isocyanide | Unsubstituted ( | 2125 | Moderate |

| Para-F ( | 2130 | Slight inductive withdrawal; minimal resonance perturbation | |

| Ortho-F ( | 2135 | Inductive + Field effect; steric twisting reduces conjugation | |

| Pentafluorophenyl NC | Perfluoro ( | 2142 | Weak |

| Alkyl Isocyanide | 2135 | Strong |

Note: Upon coordination to electron-rich metals (e.g., Cr(0), Mo(0)), the

ofshifts to lower frequencies (e.g., ~2050 cm⁻¹) due to massive metal-to-ligand -backbonding into the lowered LUMO.

NMR Characteristics

-

¹⁹F NMR: The fluorine signals in

appear as three distinct multiplets: ortho (-146 ppm), para (-155 ppm), and meta (-163 ppm). The ortho-F shift is diagnostic for the shielding cone of the isocyanide triple bond. -

¹⁴N NMR: The isocyanide nitrogen is typically shielded relative to nitriles, appearing around -180 to -200 ppm (relative to nitromethane).

Experimental Protocols

Protocol A: Synthesis of Fluorinated Aryl Isocyanides

Method: Dehydration of Formamides using

-

Precursor Preparation: Formylate 4-fluoroaniline using formic acid/acetic anhydride to yield N-(4-fluorophenyl)formamide.

-

Dehydration Setup: Dissolve the formamide (10 mmol) in dry DCM (20 mL) with triethylamine (30 mmol). Cool to 0°C.

-

Reagent Addition: Dropwise add

(11 mmol) over 15 minutes. The solution will turn from colorless to brown/yellow. -

Quench & Workup: After 1 hour, quench with saturated

(aq). Extract with DCM. -

Purification: Silica gel chromatography (eluent: Hexane/EtOAc 9:1). Isocyanides are often acid-sensitive; add 1%

to the eluent. -

Storage: Store at -20°C. Fluorinated isocyanides are more stable than their alkyl counterparts but still prone to polymerization.

Protocol B: 18F-Labeling via Photoredox Catalysis

Application: Synthesis of [18F]Aryl Isocyanides for PET Imaging.[1][2] Mechanism: Single-electron transfer (SET) mediated decarboxylative fluorination or direct halide exchange.

Workflow:

-

Precursor: Use an aryl iodide or a specialized iodonium ylide precursor bearing a protected isocyanide (or install the NC group post-labeling if sensitive).

-

Reaction: Combine precursor, [18F]KF, and Kryptofix 2.2.2 in MeCN.

-

Catalyst: Add Ruthenium-based photocatalyst (

). -

Irradiation: Irradiate with Blue LED (450 nm) for 10 minutes at RT.

-

Isolation: Pass through a C18 Sep-Pak cartridge to remove unreacted [18F]fluoride.

Visualization & Logic

Electronic Distribution & Resonance

The following diagram illustrates the competition between Resonance (donating into the ring) and Inductive withdrawal (F pulling out), which defines the reactivity of

Caption: Fluorine substituents exert a strong -I effect that overpowers the +R resonance, resulting in an electron-deficient isocyanide carbon with high

Coordination Modes

Fluorinated isocyanides bind metals differently than alkyl isocyanides.

Caption: The electron-deficient

References

-

Weber, L. (2021). Revisiting CNC6F5: The Quest for Isocyanide Ligands with Strong π-Acceptor Properties Evaluated by Energy Decomposition Analysis. Molecules, 26(4), 981. Link

-

Figueroa, J. S., et al. (2015). Comparative measure of the electronic influence of highly substituted aryl isocyanides. Inorganic Chemistry, 54(6), 2543-2555. Link

-

Gouverneur, V., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. Link

-

Zhang, S. L., et al. (2020).[3] Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090.[3] Link

-

Chen, H., et al. (2024). One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis. Journal of the American Chemical Society. Link

Sources

2,4-Difluorophenyl isocyanide commercial suppliers and price

Strategic Sourcing, Synthesis, and Application in Multicomponent Chemistry[1][2][3]

Part 1: Executive Summary & Strategic Value

2,4-Difluorophenyl isocyanide is a specialized fluorinated building block primarily utilized in multicomponent reactions (MCRs), specifically the Ugi and Passerini reactions. Its strategic value in drug discovery lies in the bioisosteric properties of the difluorophenyl motif :

-

Metabolic Stability: The fluorine atoms at the 2 and 4 positions block common metabolic oxidation sites (P450 metabolism) on the phenyl ring.

-

Lipophilicity Modulation: The electron-withdrawing nature of fluorine alters the pKa of neighboring functional groups and increases membrane permeability without significant steric penalties compared to chlorine or methyl groups.

-

Conformational Locking: The ortho-fluorine can induce specific conformational preferences via electrostatic repulsions or intramolecular hydrogen bonding, critical for binding affinity in enzyme pockets.

Critical Warning: Isocyanide vs. Isocyanate A common procurement error involves confusing this compound with 2,4-Difluorophenyl isocyanate (CAS 59025-55-7).

-

Isocyanide (-NC): The subject of this guide. Reacts in Ugi/Passerini MCRs. Foul odor.

-

Isocyanate (-NCO): A completely different electrophile used for urea/carbamate synthesis.

-

Action: Always verify the CAS (139602-02-5) and the presence of the characteristic "rotten wood" odor upon receipt.

Part 2: Commercial Landscape & Pricing

Due to the instability of isocyanides (susceptibility to oxidation and polymerization) and their potent odor, this compound is rarely held in high stock by generalist catalog suppliers (e.g., Sigma, Thermo). It is typically a "Make-on-Demand" item from specialized building block vendors.

Supplier Tiering & Reliability

| Supplier Category | Typical Vendors | Availability | Lead Time | Purity Guarantee |

| Tier 1: Global Stock | Enamine, Fluorochem, Combi-Blocks | Low/Intermittent | 1-2 Weeks | >97% (NMR) |

| Tier 2: Custom Synthesis | WuXi AppTec, Syngene, ChemPartner | High (Made to Order) | 4-6 Weeks | >98% (HPLC) |

| Tier 3: Aggregators | MolPort, eMolecules | Varies | Unreliable* | Varies |

*Aggregators often list "virtual stock." Always confirm physical location before ordering.

Estimated Market Pricing (2025/2026)

Prices are volatile due to raw material costs (2,4-difluoroaniline).

| Pack Size | Estimated Price Range (USD) | Unit Cost ($/g) | Notes |

| 1 g | $150 - $250 | $200 | R&D Screening scale. |

| 5 g | $450 - $650 | $110 | Pilot scale. |

| 25 g | $1,200 - $1,800 | $60 | Process development scale. |

Procurement Strategy: If the lead time exceeds 3 weeks, it is often faster and more cost-effective to synthesize this compound in-house, provided your facility has adequate ventilation.

Part 3: Synthetic Alternatives (The "Make" Protocol)

If commercial supply is unavailable, the dehydration of N-(2,4-difluorophenyl)formamide is the industry-standard route. This two-step protocol is self-validating and scalable.

Workflow Diagram: Synthesis Logic

Caption: Two-step synthesis from commercially available aniline. Step 2 requires strict temperature control.[1]

Step-by-Step Protocol

Step 1: Formylation [1]

-

Reagents: 2,4-Difluoroaniline (1.0 eq), Formic acid (1.2 eq), Acetic anhydride (1.1 eq).

-

Procedure: Mix formic acid and acetic anhydride at 0°C to form the mixed anhydride. Add aniline dropwise. Stir at RT for 2 hours.

-

Workup: Quench with water. The formamide usually precipitates. Filter and dry.[1]

-

Checkpoint: ¹H NMR should show a cis/trans rotamer split for the formyl proton (~8.3-8.5 ppm).

Step 2: Dehydration (The Critical Step)

-

Setup: Flame-dried 3-neck flask, N₂ atmosphere, mechanical stirring (viscosity changes).

-

Reagents: N-(2,4-difluorophenyl)formamide (1.0 eq), Triethylamine (3.0 eq), POCl₃ (1.1 eq), dry DCM (0.5 M concentration).

-

Execution:

-

Dissolve formamide and Et₃N in DCM.[1] Cool to -5°C.

-

Dropwise Addition: Add POCl₃ strictly maintaining temp < 0°C. Exotherm is rapid.

-

Stir at 0°C for 1 hour. Monitor by TLC (Isocyanides are less polar than formamides).

-

-

Quench: Pour into ice-cold Na₂CO₃ solution (sat.). Do not use acid (hydrolysis risk).

-

Purification: Flash chromatography (Hexane/EtOAc + 1% Et₃N). The amine additive prevents silica-induced degradation.

Part 4: Quality Control & Validation

Trust but verify. Isocyanides degrade into formamides (hydrolysis) or polymerize (purple/brown gum).

| Analytical Method | Expected Signal | Interpretation |

| FT-IR (Neat) | 2110 - 2130 cm⁻¹ | Strong, sharp peak. The definitive ID. If weak, significant hydrolysis has occurred. |

| ¹H NMR (CDCl₃) | ~7.0 - 7.5 ppm | Aromatic region only. Absence of NH proton (broad singlet >8ppm) confirms full dehydration. |

| Odor Check | Pungent/Acrid | "Rotten wood" or "burnt rubber" smell. Lack of smell indicates polymerization. |

Part 5: Application Workflow (Ugi-4CR)

The primary utility of 2,4-difluorophenyl isocyanide is in the synthesis of peptidomimetics via the Ugi 4-Component Reaction.

Mechanism & Pathway[2][3][4]

Caption: The isocyanide acts as the C-terminal coupling partner.[5] The Mumm rearrangement is the driving force.[5]

Experimental Tips for Success:

-

Concentration: Run high concentration (1.0 M) in Methanol or TFE (Trifluoroethanol). TFE accelerates the reaction via hydrogen bonding.

-

Order of Addition: Pre-form the imine (Amine + Aldehyde) for 30 mins before adding the Acid and Isocyanide to reduce side reactions.

-

Scavenging: Use polymer-supported isocyanates to scavenge unreacted amines during workup.

Part 6: Safety & Odor Management[8]

The "Vile Odor" Protocol: Isocyanides have an extremely low odor threshold. Working with them requires social responsibility in the lab.

-

Containment: All weighing and transfers must happen inside a fume hood.

-

Glassware Decontamination: Do not wash glassware directly in the open sink.

-

Quenching Solution: Prepare a bath of Oxalic Acid (10% in MeOH) or Dilute HCl . Soak all dirty glassware for 1 hour. This hydrolyzes the isocyanide back to the odorless formamide/amine.

-

Spill Control: Cover spills with weak acid immediately.

References

-

Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8-21.[6] Link

-

Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17-89. Link

-

Obrecht, R., et al. (1985). A New Method for the Dehydration of Formamides to Isocyanides.[4][7] Organic Syntheses, 63, 154. (Describes the POCl3/Et3N method). Link

-

PubChem Compound Summary. (2024). 2,4-Difluorophenyl isocyanide (CID 10938634). National Library of Medicine. Link

-

Nenajdenko, V. G. (Ed.).[8] (2012).[9] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. (Authoritative text on handling and synthesis).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ugi Reaction [organic-chemistry.org]

- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 4. d-nb.info [d-nb.info]

- 5. Ugi reaction - Wikipedia [en.wikipedia.org]

- 6. Applications of Ugi Reaction to the Synthesis of Natural Products-SciEngine [sciengine.com]

- 7. researchgate.net [researchgate.net]

- 8. calpaclab.com [calpaclab.com]

- 9. Oregon Occupational Safety and Health : Isocyanates : State of Oregon [osha.oregon.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,4-Difluorophenyl Isocyanide for Research and Development

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a detailed, two-step protocol for the synthesis of 2,4-difluorophenyl isocyanide, a valuable building block in medicinal chemistry and materials science. Starting from commercially available 2,4-difluoroaniline, the synthesis proceeds through a stable N-formylated intermediate, which is subsequently dehydrated to the target isocyanide. This guide is designed for researchers in drug development and organic synthesis, offering in-depth mechanistic insights, rigorous safety protocols for handling hazardous reagents, and a practical troubleshooting guide to ensure procedural success and reproducibility.

Introduction and Scientific Context

Fluorinated aromatic compounds are privileged structures in modern drug discovery, often enhancing metabolic stability, binding affinity, and membrane permeability. The isocyanide functional group, with its unique electronic properties and reactivity, serves as a powerful linchpin in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions.[1][2] These reactions allow for the rapid assembly of complex, drug-like molecules from simple precursors in a single, atom-economical step.[3][4]

The target molecule, 2,4-difluorophenyl isocyanide, combines these features, making it a highly sought-after reagent for constructing diverse chemical libraries for high-throughput screening. The following protocol details the most common and reliable method for its preparation: the formylation of 2,4-difluoroaniline followed by dehydration of the resulting formamide.[5]

Overall Synthetic Workflow

The synthesis is a two-part process. First, the primary amine (2,4-difluoroaniline) is converted to its corresponding formamide. Second, this formamide is dehydrated using a potent dehydrating agent, typically phosphorus oxychloride (POCl₃), in the presence of a base to yield the final isocyanide product.

Caption: Overall workflow for the synthesis of 2,4-difluorophenyl isocyanide.

Part I: Synthesis of N-(2,4-difluorophenyl)formamide

Principle and Rationale

This step involves the N-formylation of the starting aniline. Formic acid serves as a simple and effective formylating agent. The reaction is typically driven to completion by heating under reflux, which facilitates the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule. This intermediate is a stable, crystalline solid that can be easily purified and stored before proceeding to the next step.

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,4-Difluoroaniline | 129.11 | 10.0 g | 77.4 mmol | 1.0 |

| Formic Acid (98%) | 46.03 | 17.8 g (14.6 mL) | 387 mmol | 5.0 |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluoroaniline (10.0 g, 77.4 mmol).

-

Add formic acid (14.6 mL, 387 mmol) to the flask.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring. A white precipitate will form.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual formic acid.

-

Dry the collected white solid under vacuum to a constant weight. The product is typically of high purity (>95%) and can be used in the next step without further purification. Expected yield: 10.5-11.5 g (86-95%).

Part II: Dehydration to 2,4-Difluorophenyl Isocyanide

Mechanistic Insight

The conversion of a formamide to an isocyanide is a dehydration reaction. Phosphorus oxychloride (POCl₃) is a highly effective dehydrating agent for this transformation. The mechanism involves the activation of the formamide's carbonyl oxygen by the electrophilic phosphorus center of POCl₃. A subsequent base-mediated, two-step elimination of HCl and the phosphorus-containing byproduct drives the formation of the isocyanide.[6] Triethylamine (Et₃N) or pyridine is commonly used as the base to neutralize the HCl generated in situ and to facilitate the final elimination step.[5]

Caption: Mechanism of formamide dehydration using phosphorus oxychloride.

CRITICAL SAFETY PROTOCOL: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is extremely corrosive, toxic, and reacts violently with water.[7][8][9] All operations must be performed in a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory.

-

PPE: Wear chemical splash goggles, a face shield, neoprene or butyl rubber gloves, and a flame-resistant lab coat.[10]

-

Handling: Use only under an inert atmosphere (Nitrogen or Argon). Keep away from water and other protic solvents. Ensure eyewash stations and safety showers are immediately accessible.[7][10]

-

Quenching & Waste: POCl₃ reacts violently with water, liberating toxic gas.[7] Spills and residual reagent must be quenched slowly and carefully by adding to a large volume of ice-cold sodium bicarbonate solution or dry ice. Dispose of waste according to institutional and local regulations.[8]

-

Exposure: Fatal if inhaled.[8] Causes severe skin burns and eye damage.[8][11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][9]

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| N-(2,4-difluorophenyl)formamide | 157.12 | 5.0 g | 31.8 mmol | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.3 g (3.2 mL) | 34.9 mmol | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 9.6 g (13.3 mL) | 95.4 mmol | 3.0 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |

Procedure:

-

Set up an oven-dried, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.

-

Dissolve N-(2,4-difluorophenyl)formamide (5.0 g, 31.8 mmol) and triethylamine (13.3 mL, 95.4 mmol) in 100 mL of anhydrous dichloromethane (DCM) in the flask.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Dissolve phosphorus oxychloride (3.2 mL, 34.9 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel.

-

Add the POCl₃ solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. A precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting formamide is consumed.

-

Work-up: a. Cool the reaction mixture back down to 0 °C. b. Slowly and carefully pour the mixture into a flask containing 150 mL of a vigorously stirred, saturated aqueous solution of sodium bicarbonate over ice. Caution: Gas evolution (CO₂) will occur. c. Stir the biphasic mixture for 30 minutes. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer with DCM (2 x 50 mL). f. Combine the organic layers, wash with saturated brine solution (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. Note: Isocyanides have a notoriously strong and unpleasant odor. All rotary evaporation should be vented into a fume hood or scrubbed. b. The resulting crude oil is purified by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the product as a colorless to pale yellow oil. Expected yield: 3.5-4.0 g (79-90%).

Application: The Ugi Four-Component Reaction

2,4-Difluorophenyl isocyanide is an excellent substrate for the Ugi reaction, a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[1][3] This reaction is a cornerstone of combinatorial chemistry for drug discovery.[2]

Caption: Logical flow of the Ugi four-component reaction.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 (Formylation) | Incomplete reaction. | Increase reflux time. Ensure temperature is sufficient for reflux. |

| Product loss during work-up. | Ensure water used for precipitation is ice-cold to minimize solubility of the formamide. | |

| Low or no yield in Step 2 (Dehydration) | Wet reagents or solvent. | Use freshly distilled, anhydrous DCM. Ensure all glassware is oven-dried. Use a fresh bottle of POCl₃. |

| POCl₃ decomposed. | Use a new, sealed bottle of phosphorus oxychloride. | |

| Insufficient base. | Ensure 3 equivalents of triethylamine are used to neutralize all generated HCl. | |

| Dark, tarry crude product in Step 2 | Reaction temperature too high during POCl₃ addition. | Maintain strict temperature control (0-5 °C) during the dropwise addition. Add the POCl₃ solution more slowly. |

| Side reactions. | Ensure an inert atmosphere is maintained throughout the reaction to prevent oxidative side reactions. |

References

-

Brunelli, F., Aprile, S., Russo, C., Giustiniano, M., & Tron, G. C. (2022). In-water synthesis of isocyanides under micellar conditions. RSC Advances. [Link]

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (2001, September 15). New Jersey Department of Health. [Link]

-

Mechanism for the dehydration of formamides to isocyanides. (2022). ResearchGate. Retrieved from ResearchGate, citing Brunelli et al. [Link]

-

Phosphorus(V) oxychloride - PENTA. (2025, April 9). Retrieved from PENTA. [Link]

-

Van der Eycken, J., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22, 1033-1039. [Link]

-

Waibel, K. A., et al. (2021). One-Pot Synthesis of Thiocarbamates. Chemistry – A European Journal. Retrieved from ResearchGate. [Link]

-

Conversion of formamide to isocyanide. (2016, October 5). Chemistry Stack Exchange. [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024, February 4). MDPI. [Link]

-

Ugi reaction - Wikipedia. Retrieved from Wikipedia. [Link]

-

Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-66. [Link]

-

Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22, 9086-9090. [Link]

-

Ugi Reaction - Organic Chemistry Portal. Retrieved from Organic Chemistry Portal. [Link]

-

Shaaban, S., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6271. [Link]

-

Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. (2020). ResearchGate. [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 97, 264-281. [Link]

- The synthetic method of 2,4 difluoro benzene methanamines. (Patent).

-

2,4-Difluorophenylboronic acid. (2009). ResearchGate. [Link]

Sources

- 1. Ugi reaction - Wikipedia [en.wikipedia.org]

- 2. Ugi Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 6. In-water synthesis of isocyanides under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01398C [pubs.rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. opcw.org [opcw.org]

- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. nj.gov [nj.gov]

- 11. pentachemicals.eu [pentachemicals.eu]

2,4-Difluorophenyl isocyanide in Ugi four-component reaction (U-4CR)

This guide details the synthesis, handling, and application of 2,4-Difluorophenyl isocyanide in the Ugi four-component reaction (U-4CR).

Executive Summary

The 2,4-Difluorophenyl isocyanide (also known as 2,4-difluorophenyl isonitrile) is a specialized, electron-deficient reagent used in multicomponent reactions (MCRs) to introduce a metabolically stable, lipophilic aromatic motif. Unlike standard alkyl isocyanides, the electron-withdrawing fluorine atoms at the 2- and 4-positions significantly alter the reagent's nucleophilicity and the resulting peptidomimetic's physicochemical properties.

This guide provides a validated protocol for the in situ synthesis of this reagent (due to its commercial scarcity and instability) and its subsequent application in a high-efficiency Ugi-4CR to generate diverse

Chemical Profile & Mechanistic Insight

Reagent Characteristics

-

Systematic Name: 1,3-Difluoro-4-isocyanobenzene

-

Molecular Formula:

[1] -

Molecular Weight: 139.10 g/mol

-

Appearance: Colorless to pale yellow liquid (pungent odor).

-

Stability: Moderately unstable; prone to polymerization and hydrolysis. Best prepared fresh or stored at -20°C under inert atmosphere.

The "Fluorine Effect" in Ugi Reactions

The 2,4-difluoro substitution pattern exerts a dual effect:

-

Electronic Deactivation: The fluorine atoms withdraw electron density from the isocyanide carbon via the aromatic ring. This reduces the nucleophilicity of the terminal carbon, making the initial attack on the iminium ion (the rate-determining step in many Ugi variations) slower compared to alkyl isocyanides (e.g., tert-butyl isocyanide).

-

Medicinal Value: In the final product, the 2,4-difluorophenyl group often improves metabolic stability by blocking the oxidation-prone para position and modulating the pKa of adjacent amide protons, enhancing hydrogen bond donor capability.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanism of the Ugi-4CR highlighting the critical nucleophilic attack of the 2,4-difluorophenyl isocyanide.[2]

Protocol: Synthesis of 2,4-Difluorophenyl Isocyanide

Since this specific isocyanide is often unavailable commercially or degrades during shipping, in-house synthesis from the aniline is recommended.

Step 1: Formylation of 2,4-Difluoroaniline

Reagents: 2,4-Difluoroaniline (1.0 eq), Formic Acid (5.0 eq), Acetic Anhydride (1.2 eq).

-

Setup: In a round-bottom flask, mix Formic Acid (98%) and Acetic Anhydride. Stir at 0°C for 30 minutes to generate the active formylating agent (acetic formic anhydride).

-

Addition: Add 2,4-Difluoroaniline dropwise (dissolved in minimal THF if solid) to the mixture at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of formamide).

-

Workup: Quench with ice water. Extract with Ethyl Acetate (EtOAc). Wash organic layer with sat.[3]

(to remove excess acid) and Brine. Dry over -

Yield: Expect >90% of N-(2,4-difluorophenyl)formamide .

Step 2: Dehydration to Isocyanide

Reagents: N-(2,4-difluorophenyl)formamide (1.0 eq),

-

Setup: Dissolve the formamide in dry Dichloromethane (DCM) (0.2 M) under Nitrogen/Argon atmosphere. Cool to -5°C to 0°C .

-

Addition: Add

followed by the dropwise addition of -

Reaction: Stir at 0°C for 1 hour. The solution will turn colored (often brown/orange).

-

Quench: Pour carefully into a rapidly stirring solution of

(aq) at 0°C. Do not use acid. -

Purification: Extract with DCM. Wash with water and brine.[3] Dry over

.[3] -

Isolation: Flash chromatography (Hexane/EtOAc 9:1) on basic alumina or silica (neutralized with 1%

). -

Storage: Use immediately or store as a solution in DCM at -20°C.

Protocol: Ugi-4CR with 2,4-Difluorophenyl Isocyanide

Standard Reaction Conditions

This protocol is optimized for the reduced nucleophilicity of the fluorinated isocyanide.

Components:

-

Amine: 1.0 equiv (e.g., Benzylamine)

-

Aldehyde: 1.0 equiv (e.g., Benzaldehyde)

-

Acid: 1.0 equiv (e.g., Benzoic acid)

-

Isocyanide: 1.0–1.2 equiv (2,4-Difluorophenyl isocyanide)

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[4] TFE is superior for electron-deficient isocyanides due to hydrogen-bond activation of the imine.

Step-by-Step Procedure

-

Imine Formation (Pre-stir):

-

In a screw-capped vial, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in MeOH or TFE (1.0 M concentration).

-

Add molecular sieves (3Å or 4Å) to absorb water (optional but recommended for slower reactions).

-

Stir at RT for 30–60 minutes to ensure imine formation.

-

-

Addition of Acid and Isocyanide:

-

Add the Carboxylic Acid (1.0 mmol).

-

Add the 2,4-Difluorophenyl Isocyanide (1.0–1.2 mmol) last.

-

-

Reaction:

-

Stir at Room Temperature for 12–24 hours.

-

Note: If the reaction is sluggish (due to the fluorinated isocyanide), heat to 40–50°C or add a Lewis Acid catalyst (e.g.,

, 10 mol%).

-

-

Monitoring:

-

Monitor by LC-MS or TLC. The isocyanide spot (usually high Rf) should disappear.

-

-

Workup & Purification:

-

Scavenging (Optional): If excess isocyanide remains, add a scavenger resin (e.g., polymer-supported amine) or treat with dilute acid to hydrolyze it.

-

Extraction: Remove solvent under reduced pressure.[3] Redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine), sat.

(to remove unreacted acid), and brine. -

Chromatography: Purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Optimization Table

| Variable | Standard Condition | Optimization for 2,4-F2-Isocyanide | Rationale |

| Solvent | Methanol (MeOH) | 2,2,2-Trifluoroethanol (TFE) | TFE stabilizes the polar transition state and activates the imine via H-bonding. |

| Concentration | 0.1 M - 0.5 M | 1.0 M - 2.0 M | Higher concentration drives the bimolecular reaction steps, compensating for lower nucleophilicity. |

| Catalyst | None | Lewis acids activate the imine, facilitating the attack of the weaker isocyanide nucleophile. | |

| Temperature | 25°C | 40°C - 60°C | Thermal energy overcomes the higher activation barrier caused by the electron-withdrawing fluorines. |

Safety & Handling (Critical)

-

Odor Control: Isocyanides have an extremely foul, non-volatile odor. All work must be performed in a well-ventilated fume hood.

-

Decontamination: Glassware and spills should be treated with a mixture of Bleach (NaOCl) and dilute Acid (e.g., acetic acid) or Acetone/HCl to hydrolyze the isocyanide to the odorless formamide/amine before removal from the hood.

-

Toxicity: Treat 2,4-difluorophenyl isocyanide as toxic by inhalation and skin contact. Double-glove (Nitrile) and use a lab coat.

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

- Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (Foundational text on Ugi reaction mechanisms).

- Nenajdenko, V. G. (2014). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. (Specifics on electron-deficient isocyanide reactivity).

- Pirrung, M. C., & Sarma, K. D. (2004). Multicomponent Reactions with Isocyanides. Journal of the American Chemical Society, 126(2), 444-445. (Discussion on solvent effects like TFE).

-

El Kaïm, L., & Grimaud, L. (2009). Beyond the Ugi Reaction: Less Conventional Interactions between Isocyanides and Iminium Species. Tetrahedron, 65(11), 2153-2171. Link

Sources

Application Note: Synthesis of 2,4-Difluorophenyl Isocyanide via the Hofmann Carbylamine Reaction

Abstract

Isocyanides, or carbylamines, are a unique class of organic compounds characterized by an R-N≡C functional group. They serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex molecular scaffolds.[1][2] Specifically, 2,4-difluorophenyl isocyanide is a key building block, leveraging the electronic properties of its fluorine substituents to enhance the biological activity and metabolic stability of target molecules.[1] The Hofmann carbylamine reaction, discovered by August Wilhelm von Hofmann, offers a direct method for synthesizing isocyanides from primary amines.[3] This application note provides a comprehensive, field-tested protocol for the synthesis of 2,4-difluorophenyl isocyanide. We will detail a modern adaptation that employs phase-transfer catalysis (PTC) to improve reaction efficiency and mitigate some of the challenges associated with the classic procedure. The causality behind each procedural step, critical safety considerations, and the underlying reaction mechanism are thoroughly explained to ensure reliable and safe execution by trained researchers.

Reaction Principle and Mechanism

The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, transforms a primary amine into an isocyanide using chloroform (CHCl₃) and a strong base.[3][4] The reaction is highly specific to primary amines, as secondary and tertiary amines lack the necessary protons on the nitrogen atom to proceed through the required elimination steps.[5][6]

The overall transformation for 2,4-difluoroaniline is as follows:

F₂C₆H₃NH₂ + CHCl₃ + 3KOH → F₂C₆H₃N≡C + 3KCl + 3H₂O

The core of this reaction is the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive and electrophilic intermediate.[7][8] The mechanism proceeds through three primary stages:

-

Generation of Dichlorocarbene: A strong base, such as potassium hydroxide, dehydrohalogenates chloroform to form the dichlorocarbene intermediate.[9] This step occurs at the interface of the organic and aqueous phases in our protocol.

-

Nucleophilic Attack: The nucleophilic nitrogen atom of the primary amine (2,4-difluoroaniline) attacks the electrophilic dichlorocarbene.[7]

-

Elimination Steps: The resulting adduct undergoes two successive base-mediated dehydrochlorination steps to yield the final isocyanide product.[6]

The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBA), is crucial for modern applications.[10] The catalyst transports the hydroxide ion (OH⁻) from the aqueous phase into the organic phase, where it can efficiently deprotonate the chloroform, thereby accelerating the formation of dichlorocarbene in close proximity to the amine substrate.[11] This enhances reaction rates and allows for milder conditions.[11]

Caption: Reaction mechanism of the Hofmann carbylamine synthesis.

Application Protocol

This protocol is designed for the synthesis of 2,4-difluorophenyl isocyanide on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2,4-Difluoroaniline | Reagent | 367-25-9 | 129.11 | 6.45 g | 1.0 |

| Chloroform (CHCl₃) | Stabilized, ACS | 67-66-3 | 119.38 | 7.16 g (4.8 mL) | 1.2 |

| Potassium Hydroxide (KOH) | ≥85% | 1310-58-3 | 56.11 | 9.0 g | ~3.0 |

| Benzyltriethylammonium chloride (TEBA) | Reagent | 56-37-1 | 227.77 | 0.57 g | 0.05 |

| Toluene | Anhydrous | 108-88-3 | 92.14 | 100 mL | - |

| Deionized Water | - | 7732-18-5 | 18.02 | 15 mL | - |

| Sodium Chloride (NaCl) | ACS | 7647-14-5 | 58.44 | As needed (brine) | - |

| Magnesium Sulfate (MgSO₄) | Anhydrous | 7487-88-9 | 120.37 | As needed | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Standard laboratory glassware (beakers, flasks)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Personal Protective Equipment (PPE): Chemical splash goggles, nitrile gloves, flame-retardant lab coat

Critical Safety Precautions

The Hofmann carbylamine reaction requires strict adherence to safety protocols due to the hazardous nature of its reactants and products.

-

Extreme Odor & Toxicity: Isocyanides are notoriously malodorous and toxic.[12] All steps, including work-up and purification, must be performed in a certified, well-ventilated chemical fume hood.[5]

-

Chloroform Hazard: Chloroform is a suspected carcinogen and is toxic upon inhalation and skin contact. Handle with extreme care.

-

Corrosive Base: Concentrated potassium hydroxide is highly corrosive and can cause severe skin and eye burns.

-

Exothermic Reaction: The reaction can be exothermic. Maintain controlled addition rates and have an ice bath on standby for cooling if necessary.

-

Waste Disposal: Isocyanide-containing waste is hazardous. Quench any residual reactive intermediates and dispose of all chemical waste according to institutional and local environmental regulations.

Experimental Procedure

Reaction Setup

-

Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Ensure all joints are properly sealed.

-

Place the apparatus in a heating mantle or oil bath on a magnetic stirrer.

-

To the flask, add 2,4-difluoroaniline (6.45 g, 50 mmol), toluene (100 mL), and the phase-transfer catalyst, benzyltriethylammonium chloride (0.57 g, 2.5 mmol).

-

In a separate beaker, carefully prepare the base solution by dissolving potassium hydroxide (9.0 g, approx. 150 mmol) in deionized water (15 mL). Caution: This dissolution is highly exothermic; cool the beaker in an ice bath during preparation.

Reaction Execution

-

Begin stirring the aniline/toluene mixture.

-

Add the prepared KOH solution to the reaction flask in a single portion.

-

Measure chloroform (4.8 mL, 60 mmol) into the dropping funnel.

-

Heat the reaction mixture to a gentle reflux (approx. 80-90 °C).

-

Once refluxing, add the chloroform dropwise from the funnel over a period of 30-45 minutes. The rate of addition should be controlled to maintain a steady reflux. A color change to dark brown or black is typically observed.

-

After the addition is complete, continue heating the mixture at reflux for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aniline spot.

Work-up and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a 250 mL separatory funnel.

-

Add 50 mL of deionized water and shake vigorously. Allow the layers to separate.

-

Drain the lower aqueous layer. Wash the upper organic layer sequentially with 50 mL of deionized water and then 50 mL of saturated brine (NaCl solution). This removes residual base and salts.

-

Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene solvent.

-

The crude product, a dark oil, should be purified by vacuum distillation. The boiling point of 2,4-difluorophenyl isocyanide is approximately 42 °C at 6 mmHg.[13] Collect the fraction at the appropriate temperature and pressure.

Expected Results

The procedure should yield 2,4-difluorophenyl isocyanide as a pale yellow liquid with an extremely pungent and unpleasant odor. Typical yields for this reaction range from 60-80%. The identity and purity of the product can be confirmed by spectroscopic methods such as FT-IR (strong N≡C stretch around 2150 cm⁻¹) and NMR spectroscopy.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for synthesis.

References

- SATHEE. (n.d.). Chemistry Carbylamine Reaction.

-

Vedantu. (n.d.). Carbylamine Reaction Mechanism: Steps, Equation & Test for Amines. Retrieved from [Link]

-

Unacademy. (n.d.). Carbylamine Reaction Mechanism. Retrieved from [Link]

-

Vaia. (n.d.). Give mechanism for carbylamine reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Dichlorocarbene. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Retrieved from [Link]

-

Chemistry Notes. (2022, April 9). Carbylamine Reaction, Mechanism, and Its Applications. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). New multi-site phase transfer catalyst for the addition of dichlorocarbene to olefins. Retrieved from [Link]

-

MDPI. (2020, December 8). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Retrieved from [Link]

-

Scribd. (n.d.). Phase Transfer 0. Retrieved from [Link]

-

BYJU'S. (n.d.). Carbylamine Reaction Mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Revitalised Hofmann carbylamine synthesis made possible with flow chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Chemistry Steps. (2025, June 17). Hofmann Rearrangement. Retrieved from [Link]

-

PMC. (n.d.). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Retrieved from [Link]

-

Grokipedia. (n.d.). Carbylamine reaction. Retrieved from [Link]

-

Ekeeda. (2019, April 30). Hoffmann's Carbylamine Reaction. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

Silver Fern Chemical, Inc. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

-

Collegedunia. (n.d.). Carbylamine Reaction: Hofmann's Isocyanide Test, Mechanism & Examples. Retrieved from [Link]

-

PDFCrowd. (n.d.). Saytzeff's Rule Explained. Retrieved from [Link]

-

Scribd. (n.d.). Carbylamine Reaction. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2,4-Difluorophenyl isocyanate. Retrieved from [Link]

-

Vedantu. (n.d.). Write short notes on the following: carbylamine reaction. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Carbylamine Reaction Mechanism: Steps, Equation & Test for Amines [vedantu.com]

- 6. Write short notes on the following carbylamine rea class 12 chemistry JEE_Main [vedantu.com]

- 7. Carbylamine Reaction Mechanism [unacademy.com]

- 8. collegedunia.com [collegedunia.com]

- 9. byjus.com [byjus.com]

- 10. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 11. ias.ac.in [ias.ac.in]

- 12. SATHEE: Chemistry Carbylamine Reaction [sathee.iitk.ac.in]

- 13. 2,4-Difluorophenyl isocyanate 99 59025-55-7 [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Decontamination of 2,4-Difluorophenyl Isocyanide

Ticket Subject: Elimination of Persistent Odor & Contamination Control

Priority: Critical (Biohazard/Lachrymator) Assigned Specialist: Senior Application Scientist

Core Directive: The "Godzilla" of Smells

You are likely here because you—or your entire lab wing—are currently experiencing the overwhelming, nausea-inducing odor of 2,4-difluorophenyl isocyanide. Unlike thiols which smell "skunky," isocyanides possess a pervasive, metallic, and sickening "earthy" odor that desensitizes the olfactory bulb while clinging to surfaces.

The Strategy: You cannot "wash" this away with soap. You must chemically transform the isocyanide functional group (

The Chemistry of Deodorization

We utilize Acidic Hydrolysis as the primary decontamination method. While oxidation (Bleach) works, it is dangerous if incompatible solvents are present.

The Reaction Pathway:

-

Isocyanide (Vile smell) is hydrolyzed to a Formamide (Intermediate).[1]

-

Formamide is further hydrolyzed to the Amine (2,4-difluoroaniline) and Formic Acid.

-

Result: The amine is toxic but has a significantly lower vapor pressure and a distinct, less offensive odor (faint aniline-like) that can be easily contained as a salt (

).

Troubleshooting & FAQs (Symptom-Based)

Symptom A: "I washed my glassware three times, but the oven still smells like death."

Diagnosis: Isocyanides adsorb strongly to glass surfaces. Standard detergents are ineffective. The Fix: You need an acidic soak to hydrolyze the surface-bound molecules.

-

Protocol:

-

Rinse glassware with a compatible solvent (DCM or Acetone) to remove bulk organic residue. Collect this waste separately.

-

Submerge glassware fully in a 5% Methanolic Sulfuric Acid bath or 2M HCl for 12+ hours.

-

Rinse with water, then wash with detergent.

-

Verification: Sniff the glassware before putting it in the oven. If it smells, it goes back in the acid.

-

Symptom B: "The Rotavap is contaminated. The pump oil smells."

Diagnosis: Volatile isocyanide bypassed the condenser and dissolved into the pump oil and tubing. This is a critical failure. The Fix:

-

Immediate Oil Change: Drain the pump oil immediately. Treat the waste oil as hazardous isocyanide waste. Refill with fresh oil.

-

Bump Trap Purge: Soak the bump trap in the Acidic Decon Solution (see Section 3).

-

Tubing Check: If the Tygon/rubber tubing smells, throw it away . You cannot effectively leach isocyanide out of polymers. Replace the tubing.

Symptom C: "I spilled a few drops on the bench/floor."

Diagnosis: Surface contamination. The Fix:

-

Evacuate: Clear the immediate area.

-

Absorb: Cover with vermiculite or sand.[2]

-

Decontaminate: Once absorbed and swept up, wipe the surface with 10% Bleach (Sodium Hypochlorite) .

-

Critical Safety Note: Ensure no acetone or ammonia is present on the surface before applying bleach to prevent chloroform or chloramine generation.

-

Experimental Protocols

Method A: Bulk Reaction Quench (The "Kill" Step)

Use this when terminating a reaction mixture containing unreacted isocyanide.

| Step | Action | Mechanism |

| 1 | Cool reaction mixture to 0°C. | Controls exotherm. |

| 2 | Add 20% HCl (aq) dropwise. | Initiates hydrolysis ( |

| 3 | Stir vigorously for 1-2 hours. | Ensures biphasic contact. |

| 4 | TLC Check: Verify disappearance of isocyanide spot. | Self-validation. |

| 5 | Adjust pH to >10 with NaOH (aq). | Frees the amine for extraction. |

| 6 | Extract with organic solvent. | The foul smell should be replaced by a faint aniline odor. |

Method B: The "Magic" Glassware Soak

Reference: Organic Syntheses Coll. Vol. 5, p. 300.

Preparation:

-

Slowly add 50 mL concentrated Sulfuric Acid (

) to 950 mL Methanol. -

Caution: Exothermic. Add acid to alcohol.

Usage:

-

Soak all contaminated spatulas, stir bars, and flasks in this bath for minimum 4 hours (overnight preferred).

Visualizations

Figure 1: Decontamination Decision Tree

Follow this logic flow to determine the correct cleaning agent.

Caption: Decision logic for selecting between Acid Hydrolysis (Glass/Waste) and Bleach Oxidation (Surfaces), highlighting solvent incompatibility risks.

Figure 2: Chemical Hydrolysis Pathway

The mechanism of action for destroying the odor.[3]

Caption: Stepwise acid-catalyzed hydrolysis converting the isocyanide to the corresponding aniline.

References & Authority

-

Organic Syntheses Procedure (Cyclohexyl Isocyanide)

-

Thermo Fisher Scientific SDS (2,4-Difluorophenyl isocyanate/isocyanide analogues)

-

Context: Safety data regarding lachrymator properties and toxicity of fluorinated phenyl isocyanides/isocyanates.

-

-

Prudent Practices in the Laboratory

-

NIST Cleaning Precision Glassware

Sources

- 1. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 2. pfaltzandbauer.com [pfaltzandbauer.com]

- 3. Isocyanide - Wikipedia [en.wikipedia.org]

- 4. researchsafety.northwestern.edu [researchsafety.northwestern.edu]

- 5. reddit.com [reddit.com]

- 6. fishersci.com [fishersci.com]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. How to Clean Laboratory Glassware - Scientific Glass Services [scientificglassservices.co.uk]

Technical Guide: Stabilization and Handling of Aryl Isocyanides

Introduction: The Divalent Carbon Challenge

Aryl isocyanides (isonitriles,

This electronic duality creates a "stability paradox":

-

Nucleophilic Character: The lone pair makes the carbon susceptible to electrophiles (specifically protons).

-

Electrophilic/Carbenoid Character: The terminal carbon can react with nucleophiles or radicals, leading to polymerization or oxidation.

This guide provides the operational protocols required to arrest these degradation pathways during synthesis, purification, and storage.

Module 1: The Stability Matrix (Mechanistic Grounding)

To prevent degradation, one must understand the enemy. The two primary vectors of decomposition for aryl isocyanides are Acid-Catalyzed Hydrolysis and Radical/Air Oxidation .

Acid-Catalyzed Hydrolysis

Isocyanides are generally stable to base but notoriously sensitive to acid.

-

Mechanism: The terminal carbon is protonated by acid (

) to form a highly electrophilic nitrilium ion intermediate ( -

The Failure Point: This intermediate is rapidly attacked by trace water, leading inevitably to the

-aryl formamide. -

Critical Insight: Silica gel is slightly acidic (

). Running a sensitive aryl isocyanide through an unbuffered silica column is effectively a hydrolysis reactor.

Oxidation and Polymerization

-

Oxidation: While less rapid than hydrolysis, prolonged exposure to atmospheric oxygen can oxidize isocyanides to isocyanates (

), particularly in the presence of transition metal impurities or light. -

Polymerization: Concentrated aryl isocyanides can undergo acid-induced or radical-induced polymerization to form dark, resinous poly(iminomethylenes).

Visualization: Degradation Pathways

The following diagram maps the chemical fate of aryl isocyanides under stress conditions.

Figure 1: Mechanistic pathways showing the conversion of Isocyanides to Formamides (via acid) and Isocyanates (via oxidation).

Module 2: Troubleshooting Workflow

Scenario A: "My product turned into a formamide during column chromatography."

-

Root Cause: The acidity of standard silica gel (

) catalyzed the hydrolysis. -

Diagnostic: NMR shows a loss of the characteristic triplet/singlet at

ppm ( -

Correction: Switch to Basic Alumina or use Buffered Silica (See Protocol 3.1).

Scenario B: "The neat liquid turned into a black tar overnight."

-

Root Cause: Polymerization initiated by trace acid or radical sources, likely exacerbated by concentration.

-

Correction: Distill the compound immediately upon synthesis. If the compound is a solid, recrystallize. Store diluted in a non-acidic solvent if possible, or freeze at -20°C under Argon.

Scenario C: "Yields are low in Ugi/Passerini reactions."

-

Root Cause: The carboxylic acid component of the multicomponent reaction (MCR) is protonating the isocyanide before the reaction cycle begins.

-

Correction: Pre-mix the amine and aldehyde (Schiff base formation) before adding the acid and isocyanide, or add the isocyanide last.

Module 3: Standard Operating Procedures (SOPs)

Protocol 3.1: The "Buffered" Purification Strategy

Objective: To purify acid-sensitive isocyanides without hydrolysis.

Method A: Basic Alumina (Recommended)

-

Stationary Phase: Use Aluminum Oxide (Activated, Basic, Brockmann I).

-

Solvent System: Hexanes/Ethyl Acetate (avoid halogenated solvents if possible to prevent trace HCl formation).

-

Procedure: Flash chromatography on basic alumina is faster and safer for isocyanides than silica.

Method B: Triethylamine-Buffered Silica (Alternative) If alumina is unavailable, you must neutralize the silica gel.

-

Preparation: Prepare your eluent system (e.g., 9:1 Hexane/EtOAc).

-

Buffering: Add 1% to 2% Triethylamine (TEA) to the solvent system.

-

Equilibration: Flush the silica column with the TEA-doped solvent before loading the sample. This deprotonates the acidic silanol sites.

-

Elution: Run the column using the TEA-doped solvent.

Protocol 3.2: The "Inert Sandwich" Storage Method

Objective: Long-term preservation of titer.

-

Vessel: Use a glass vial with a Teflon-lined screw cap. Avoid rubber septa for long-term storage as isocyanides can diffuse through or react with rubber.

-

Atmosphere: Flush the vial with dry Argon or Nitrogen for 30 seconds.

-

Seal: Cap tightly. Wrap the cap junction with Parafilm® or electrical tape.

-

Temperature: Store at -20°C .

-

Light: Wrap the vial in aluminum foil if the compound is known to be photo-labile.

Visualization: Purification Decision Tree

Use this logic flow to select the correct purification method.

Figure 2: Decision matrix for selecting the appropriate stationary phase based on compound stability.

FAQs

Q1: How do I get rid of the terrible smell? A: The odor of isocyanides is legendary and persistent. Do not wash glassware in the open sink.

-

Quenching Protocol: Rinse all contaminated glassware with a solution of 5% concentrated HCl in Methanol .

-

Mechanism: This rapidly hydrolyzes the isocyanide (smelly) into the corresponding amine and methyl formate (less offensive). Let it sit for 1 hour before standard washing.

Q2: Can I use dichloromethane (DCM) as a solvent? A: Yes, but with caution. DCM can become slightly acidic over time (forming HCl) if not stabilized. For storage, hydrocarbon solvents (Hexane/Pentane) or Ethers are preferred. If using DCM for synthesis, ensure it is distilled from Calcium Hydride or passed through a solvent purification system.

Q3: Why is my isocyanide turning purple/blue? A: This is often a sign of "azulene-like" polymerization or radical formation. It indicates the compound is degrading. Distill or re-column immediately.

Stability Data Summary

| Parameter | Condition | Stability Rating | Recommendation |

| pH | Acidic (pH < 5) | Critical Failure | Avoid all acids. Use buffered silica. |

| pH | Basic (pH > 8) | Excellent | Wash crude with |

| Temperature | > 25°C | Moderate/Poor | Store at -20°C. Distill under vacuum (don't heat >100°C). |

| Atmosphere | Air/Moisture | Poor | Store under Argon. |

| Solvent | Alcohols (MeOH/EtOH) | Moderate | Stable short-term, but can react if acid catalyst is present. |

References

-

Ugi, I.; Meyr, R. "Isonitriles. I. Preparation of Isonitriles from Monosubstituted Formamides by Dehydration." Organic Syntheses, 1961 , 41, 101.

- Galli, C. et al. "Kinetics and mechanism of acid-catalyzed hydrolysis of cyclohexyl isocyanide." Journal of Chemical Society, Perkin Transactions 2, 1980, 1683. (Mechanistic basis for acid sensitivity).

-

Lygin, A. V.; de Meijere, A. "Isocyanides: versatile reagents in organic synthesis." Angewandte Chemie International Edition, 2010 , 49, 9094-9124.

-

Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina." Technical Note. (Source for basic alumina vs silica acidity).[1]

Sources

Technical Support Center: Safe Handling of Volatile Fluorinated Isocyanides

Welcome to the Technical Support Center for the safe handling of volatile fluorinated isocyanides. This resource is designed for researchers, scientists, and drug development professionals who work with these highly reactive and potentially hazardous compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established safety protocols for related chemical classes, including isocyanates and organofluorine compounds, to provide a comprehensive framework for ensuring laboratory safety.

Troubleshooting Guide: Common Issues in Handling Volatile Fluorinated Isocyanides

This section addresses specific problems that may arise during the storage, use, and disposal of volatile fluorinated isocyanides.

Issue 1: A Pungent, Unpleasant Odor is Detected in the Laboratory

Potential Cause:

Volatile fluorinated isocyanides, like other isocyanides, are known for their extremely unpleasant and pervasive odors.[1] Detection of this odor indicates a breach of containment.

Solution Protocol:

-

Immediate Evacuation: If a strong odor is detected, evacuate the immediate laboratory area.

-

Ventilation: Ensure the laboratory's ventilation system is operating at maximum capacity.

-

Personal Protective Equipment (PPE): Before re-entering the area to investigate the source, don appropriate PPE, including a full-face respirator with a cartridge suitable for organic vapors and acid gases, chemically resistant gloves (nitrile or neoprene are preferable to latex), and a lab coat.[2][3][4]

-

Source Identification: Carefully inspect all apparatus containing the isocyanide for leaks. Check septa, joints, and tubing.

-

Neutralization of Small Spills: For minor spills, prepare a decontaminating solution. A 5-10% solution of sodium carbonate or a 1-2% solution of aqueous ammonia can be used to hydrolyze the isocyanide to a less odorous formamide.[1][5][6]

-

Large Spills: In the event of a large spill, evacuate the entire laboratory and contact your institution's environmental health and safety (EHS) office immediately.[5]

Issue 2: Polymerization or Discoloration of the Isocyanide Sample

Potential Cause:

Isocyanides can polymerize in the presence of acids, Lewis acids, or upon exposure to heat.[1] The fluorine atoms in fluorinated isocyanides can also influence their reactivity and stability.

Solution Protocol:

-

Check Storage Conditions: Ensure the isocyanide is stored in a cool, dry, and dark place, away from heat sources and direct sunlight.[5][7]

-

Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with atmospheric moisture and oxygen.

-

Avoid Acidic Contamination: Ensure all glassware and reagents are free from acidic residues.

-

Proper Quenching: If polymerization is observed during a reaction, the reaction can be quenched by adding a suitable nucleophile. However, for disposal of polymerized material, consult your EHS guidelines.

Issue 3: Pressure Buildup in a Reaction Vessel or Storage Container

Potential Cause:

Reaction with water or other protic solvents can generate gaseous byproducts, leading to pressure buildup.[5][8][9] This is a significant hazard, especially in sealed containers.

Solution Protocol:

-

Venting: If it is safe to do so, carefully vent the container in a chemical fume hood.

-

Cooling: Cool the container in an ice bath to reduce the vapor pressure of the volatile isocyanide.

-

Review of Procedure: Re-evaluate the experimental procedure to identify and eliminate any sources of moisture.

-

Disposal of Contaminated Material: Contaminated isocyanides should be disposed of promptly and correctly. Do not reseal a container if contamination is suspected.[8]

Frequently Asked Questions (FAQs)

General Safety and Handling

Q1: What are the primary hazards associated with volatile fluorinated isocyanides?

A1: The primary hazards include:

-

High Volatility: Leading to a significant inhalation risk.

-

Toxicity: While toxicity data for specific fluorinated isocyanides may be limited, isocyanides as a class can be toxic.[1] The presence of fluorine can also contribute to toxicity.[10][11]

-

Reactivity: They are reactive towards acids, water, and can undergo polymerization.[1]

-

Unpleasant Odor: A key indicator of exposure.[1]

Q2: What type of personal protective equipment (PPE) is required?

A2: The following PPE is mandatory:

-

Eye Protection: Safety goggles and a face shield.[12]

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene.[2][4] Double-gloving is recommended.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes.

-

Respiratory Protection: All work with volatile fluorinated isocyanides must be conducted in a certified chemical fume hood.[13][14] For situations with a higher risk of exposure, a full-face respirator with appropriate cartridges should be used.[2][15]

Q3: What are the best practices for working in a chemical fume hood with these compounds?

A3: Follow these guidelines:

-

Keep the sash at the lowest practical height.[13]

-

Avoid rapid movements that can disrupt airflow.[16]

Storage and Disposal

Q4: How should volatile fluorinated isocyanides be stored?

A4: Store in a tightly sealed container, under an inert atmosphere, in a cool, dry, and well-ventilated area away from heat, light, and incompatible materials such as acids and oxidizing agents.[5][7]

Q5: How do I safely dispose of waste containing fluorinated isocyanides?

A5: All waste containing fluorinated isocyanides must be treated as hazardous waste.

-

Neutralization: Small amounts of residual isocyanide in reaction flasks can be quenched by carefully adding an acidic solution (which hydrolyzes them to the corresponding formamides) or a basic solution.[1] This should be done in a fume hood.

-

Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed waste container.

-

Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal.[17]

Emergency Procedures

Q6: What should I do in case of skin or eye contact?

A6:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][18]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][18]

-

Seek Medical Attention: In both cases, seek immediate medical attention.[5][18]

Q7: What is the appropriate response to an inhalation exposure?

A7:

-

Call for emergency medical assistance.

-

If the person is not breathing, provide artificial respiration, if you are trained to do so.

Data and Diagrams

Table 1: Comparative Physical and Safety Data

| Property | Example Isocyanide (Methyl Isocyanide) | Example Isocyanate (Methyl Isocyanate) | Notes |

| Functional Group | -N≡C | -N=C=O | Different chemical reactivity. |

| Boiling Point | 59-60 °C | 39.1 °C | Both are volatile. |

| Odor | Extremely unpleasant | Sharp, pungent | Odor is a key hazard indicator for both. |

| Toxicity | Can be toxic[1] | Highly toxic, sensitizer[19][20] | Assume high toxicity for fluorinated isocyanides. |

| Reactivity with Water | Hydrolyzes to formamides[1] | Reacts to form amines and CO2[5][9] | Both are water-reactive. |

Diagram 1: Standard Workflow for Handling Volatile Fluorinated Isocyanides

Caption: Workflow for safe handling of volatile fluorinated isocyanides.

Diagram 2: Emergency Response for Isocyanide Spill

Caption: Decision workflow for responding to a fluorinated isocyanide spill.

References

-

Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Available from: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Available from: [Link]

-

Wikipedia. Isocyanide. Available from: [Link]

-

Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. Available from: [Link]

-

Safe Work Australia. Download DOCX. Available from: [Link]

-

Health and Safety Executive. Construction hazardous substances: Isocyanates. Available from: [Link]

-

Royal Society of Chemistry. An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/ TEMPO. Available from: [Link]

-

Cleatech. Chemical Fume Hood Specs | Complete Guide. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Fluorophenyl isocyanate, 99%. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Available from: [Link]

-

American Chemistry Council. Occupational Hygiene Air Monitoring for MDI & TDI Guidance. Available from: [Link]

-

Hazardous Waste Experts. What are Isocyanates and How Do They Become Hazardous Waste?. Available from: [Link]

-

Royal Society of Chemistry. An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom transfer radical polymerization. Available from: [Link]

-

Indian Institute of Science. Guideline for Chemical Fume Hoods & Exhausted Containments. Available from: [Link]

-

United States Environmental Protection Agency. Toxicology: Isocyanates Profile. Available from: [Link]

-

National Center for Biotechnology Information. Chemical Aspects of Human and Environmental Overload with Fluorine. Available from: [Link]

-

Transport Canada. Isocyanates – A family of chemicals. Available from: [Link]

-

California Department of Public Health. Isocyanates: Working Safely. Available from: [Link]

-

ResearchGate. Isocyanide Chemistry: Applications in Synthesis and Material Science. Available from: [Link]

-

Royal Society of Chemistry. Isocyanide 2.0. Available from: [Link]

-

AMS Electronics. SAFETY DATA SHEET Fluorinated Polymer Coating. Available from: [Link]